molecular formula C13H21BN2O4 B6328054 tert-Butyl 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate CAS No. 1312691-94-3

tert-Butyl 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate

Cat. No.: B6328054
CAS No.: 1312691-94-3
M. Wt: 280.13 g/mol
InChI Key: YOZFIGFWKBJUKD-UHFFFAOYSA-N
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Description

tert-Butyl 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate is a chemical compound that features a pyrazole ring substituted with a tert-butyl ester and a dioxaborinane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate typically involves the reaction of a pyrazole derivative with a boronic ester. The reaction conditions often include the use of a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF) under inert atmosphere conditions to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include boronic acids, reduced pyrazole derivatives, and substituted pyrazole esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its boronic ester group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds .

Biology and Medicine

In biology and medicine, this compound can be used in the development of new pharmaceuticals. Its unique structure allows for the exploration of new drug candidates with potential therapeutic effects. The pyrazole ring is a common motif in many biologically active compounds, making this compound a useful scaffold for drug discovery .

Industry

In the industrial sector, this compound can be used in the production of advanced materials. Its ability to undergo various chemical modifications makes it suitable for the synthesis of polymers and other materials with specific properties .

Mechanism of Action

The mechanism of action of tert-Butyl 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate involves its interaction with molecular targets through its functional groups. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications. The pyrazole ring can interact with various biological targets, influencing pathways involved in inflammation, cancer, and other diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-Butyl 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole-1-carboxylate lies in its combination of a pyrazole ring and a boronic ester group. This combination provides a versatile platform for chemical modifications and applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

tert-butyl 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyrazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BN2O4/c1-12(2,3)20-11(17)16-10(6-7-15-16)14-18-8-13(4,5)9-19-14/h6-7H,8-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZFIGFWKBJUKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=NN2C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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